1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(thiophen-2-yl)urea
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Description
1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(thiophen-2-yl)urea is a useful research compound. Its molecular formula is C19H24N4O3S and its molecular weight is 388.49. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry and Enzyme Inhibition
Urea derivatives, such as the ones mentioned in the study by Vidaluc et al. (1995), show significant antiacetylcholinesterase activity, which is crucial in the treatment of conditions like Alzheimer's disease (Vidaluc, Calmel, Bigg, Carilla, & Briley, 1995). The structural flexibility and the presence of a urea backbone in these compounds suggest that similar structural motifs in the compound could be explored for enzyme inhibition.
Antimicrobial and Antiproliferative Activity
Ureas synthesized from carbamidophosphoric acid dichlorides showed good antimicrobial activity, as reported by Haranath et al. (2007). This indicates that urea derivatives can be potent antimicrobial agents (Haranath, Kumar, Reddy, Raju, & Reddy, 2007). Additionally, Al-Mutairi et al. (2019) describe thiosemicarbazides and related urea derivatives showing significant anti-proliferative activity against human tumor cell lines (Al-Mutairi, Al-Alshaikh, Al-Omary, Hassan, El-Mahdy, & El-Emam, 2019). This underlines the potential of urea derivatives in cancer research.
Properties
IUPAC Name |
1-[2-(1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-3-thiophen-2-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3S/c1-22-6-8-23(9-7-22)15(12-20-19(24)21-18-3-2-10-27-18)14-4-5-16-17(11-14)26-13-25-16/h2-5,10-11,15H,6-9,12-13H2,1H3,(H2,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFCGVJXFUOVCLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)NC2=CC=CS2)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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